molecular formula C26H22N4O5S B12447993 3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12447993
M. Wt: 502.5 g/mol
InChI Key: IYBSZUCXHQURGV-UHFFFAOYSA-N
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Description

3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with phenoxyacetyl and thiazole groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is treated with thionyl chloride to form phenoxyacetyl chloride.

    Acylation Reaction: The phenoxyacetyl chloride is then reacted with 3,5-diaminobenzamide to form the intermediate 3,5-bis[(phenoxyacetyl)amino]benzamide.

    Thiazole Introduction: The intermediate is further reacted with 2-aminothiazole under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    Similar Compounds: 3,5-bis[(phenoxyacetyl)amino]benzamide, N-(1,3-thiazol-2-yl)benzamide, and other thiazole-substituted benzamides.

Uniqueness

    Unique Structural Features: The combination of phenoxyacetyl and thiazole groups on the benzamide core is unique, providing distinct chemical and biological properties.

    Distinct Biological Activities: The specific arrangement of functional groups may result in unique interactions with biological targets, leading to distinct therapeutic potentials.

Properties

Molecular Formula

C26H22N4O5S

Molecular Weight

502.5 g/mol

IUPAC Name

3,5-bis[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C26H22N4O5S/c31-23(16-34-21-7-3-1-4-8-21)28-19-13-18(25(33)30-26-27-11-12-36-26)14-20(15-19)29-24(32)17-35-22-9-5-2-6-10-22/h1-15H,16-17H2,(H,28,31)(H,29,32)(H,27,30,33)

InChI Key

IYBSZUCXHQURGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)NC3=NC=CS3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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